molecular formula C19H20N2O3S B12469602 2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B12469602
M. Wt: 356.4 g/mol
InChI Key: VULITLHNNNPUQI-UHFFFAOYSA-N
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Description

2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropoxyphenol and 2-chloroethyl sulfide.

    Formation of Intermediate: The 4-isopropoxyphenol is reacted with 2-chloroethyl sulfide to form 2-(4-isopropoxyphenoxy)ethyl sulfide.

    Cyclization: The intermediate is then subjected to cyclization with anthranilic acid derivatives under reflux conditions to form the quinazolinone core.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one
  • 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one

Comparison

  • Uniqueness : The presence of the isopropoxy group in 2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one may confer unique biological activities compared to its analogs.
  • Biological Activity : Variations in the substituent groups can lead to differences in biological activity, making this compound a valuable candidate for further research.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H20N2O3S/c1-13(2)24-15-9-7-14(8-10-15)23-11-12-25-19-20-17-6-4-3-5-16(17)18(22)21-19/h3-10,13H,11-12H2,1-2H3,(H,20,21,22)

InChI Key

VULITLHNNNPUQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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